1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One
CAS No.: 169814-48-6
Cat. No.: VC20902852
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One - 169814-48-6](/images/no_structure.jpg)
Specification
CAS No. | 169814-48-6 |
---|---|
Molecular Formula | C12H10ClNO2 |
Molecular Weight | 235.66 g/mol |
IUPAC Name | 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |
Standard InChI | InChI=1S/C12H10ClNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
Standard InChI Key | XSAMMAPYCPHHKH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C |
Introduction
Chemical Structure and Identifiers
1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One consists of an isoxazole core with three substituents: a 4-chlorophenyl group at position 3, a methyl group at position 5, and an acetyl (ethanone) group at position 4. This structural arrangement contributes to its chemical behavior and potential applications in various fields.
Chemical Identifiers
The compound can be identified through several standardized chemical identifiers, which are essential for database searches and scientific communication:
Identifier Type | Value |
---|---|
CAS Number | 169814-48-6 |
Molecular Formula | C12H10ClNO2 |
Molecular Weight | 235.66 g/mol |
InChI | InChI=1S/C12H10ClNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
InChI Key | XSAMMAPYCPHHKH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C |
PubChem CID | 2735240 |
MDL Number | MFCD01313507 |
The compound is also known by several synonyms, including:
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1-[3-(4-chlorophenyl)-5-methylisoxazol-4-yl]ethanone
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1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
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4-acetyl-3-(4-chlorophenyl)-5-methylisoxazole
Structural Features
The isoxazole ring in this compound is a five-membered heterocyclic structure containing adjacent oxygen and nitrogen atoms. This arrangement contributes to its unique chemical properties and potential biological activities. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets . The ketone functional group at position 4 significantly affects its reactivity and stability, while the methyl group at position 5 impacts its steric properties and electronic distribution .
Physical and Chemical Properties
The physical and chemical properties of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One are crucial for understanding its behavior in various environments and its potential applications.
Physical Properties
The compound exhibits the following physical properties:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 54-56°C |
Boiling Point | 385.4°C at 760 mmHg |
Density | 1.237 g/cm³ |
Flash Point | 186.9°C |
Vapor Pressure | 3.82E-06 mmHg at 25°C |
Refractive Index | 1.553 |
Chemical Properties
Several important chemical properties influence this compound's behavior:
Property | Value |
---|---|
LogP | 3.506 |
Polar Surface Area (PSA) | 43.1 |
Exact Mass | 235.04 |
The LogP value of 3.506 indicates relatively high lipophilicity, suggesting the compound would have greater solubility in organic solvents than in water. This property is often crucial when considering potential biological applications, as it affects membrane permeability and bioavailability .
Synthesis and Characterization
Synthetic Approaches
While the search results don't provide specific synthetic routes for 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, the synthesis of isoxazole derivatives typically involves several established methods:
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(3+2) Cycloaddition reactions between nitrile oxides and alkynes, which can be catalyzed by copper(I) or ruthenium(II) complexes.
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Treatment of β-ketonitriles with hydroxylamine in aqueous ethanol.
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Condensation reactions involving hydroxylamine derivatives with appropriate precursors.
The synthesis would likely be confirmed using standard organic chemistry techniques .
Characterization Methods
Characterization of this compound typically employs several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight determination
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Infrared spectroscopy for functional group identification
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X-ray crystallography for precise three-dimensional structure determination
These methods collectively provide comprehensive structural information about the compound .
Supplier | Catalog/Reference Number | Purity | Available Quantities | Delivery Timeframe |
---|---|---|---|---|
Cymit Quimica | 54-OR01994 | Not specified | 1g, 5g | Monday, April 21, 2025 |
Cymit Quimica | 10-F317456 | 95.0% | To inquire | Wednesday, April 30, 2025 |
Thermo Scientific | 10311785 | 97% | 1g, 10g, 25g | Not specified |
Fine Technology | FT-0607108 | 98% | 1g, 5g, Bulk | Not specified |
The compound is generally available in quantities ranging from 1g to 25g, with purities between 95% and 98% .
Hazard Type | Classification |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
The compound bears the hazard code "Xi" (Irritant) .
Emergency Procedures
In case of exposure, the following emergency procedures are recommended:
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Skin contact: Wash with plenty of soap and water
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Eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present
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Inhalation: Remove to fresh air and keep at rest in a comfortable position for breathing
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If irritation persists or you feel unwell, seek medical advice/attention
Biological Activity and Applications
Research Context
Isoxazole derivatives similar to 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One have been investigated for various biological applications. Research on isoxazole derivatives has shown:
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Immunoregulatory properties, including modulation of T-cell and B-cell functions
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Anti-inflammatory effects in various experimental models
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Antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus
While specific research on 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is limited in the search results, the broader class of isoxazole compounds continues to attract scientific interest due to their diverse biological activities.
Related Compounds
Several structurally related compounds share similarities with 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One but contain different heterocyclic cores or substituent positions:
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | 33821-38-4 | C11H10ClN3O | Contains a 1,2,3-triazole core instead of isoxazole |
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one | 10021-79-1 | C12H11ClN2O | Contains a pyrazole core with chloro substitution at position 3 |
2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone | Not specified | C12H9BrClNO2 | Contains a brominated ethanone group |
These compounds likely share some physicochemical and biological properties with 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One but may exhibit distinct activities due to their structural variations .
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